Vat green 8, tech.
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Overview
Description
Vat Green 8 is a green dye with the molecular formula C70H28N4O10. It is known for its large condensed aromatic ring system with electroactive conjugated carbonyl groups, making it an ideal candidate for various applications, including use as an electrode material in lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vat Green 8 is synthesized through a series of chemical reactions involving the formation of its complex aromatic structure. The synthesis typically involves the use of aromatic amines and nitro compounds, which undergo condensation reactions to form the final dye structure. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the aromatic rings .
Industrial Production Methods
Industrial production of Vat Green 8 involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-temperature reactors and continuous flow systems to ensure efficient production. The dye is then purified through various methods, including crystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Vat Green 8 undergoes several types of chemical reactions, including:
Reduction: The dye can be reduced to its leuco form using reducing agents such as sodium hydrosulfite.
Common Reagents and Conditions
Reduction: Sodium hydrosulfite and sodium hydroxide are commonly used as reducing agents under alkaline conditions.
Oxidation: Air or hydrogen peroxide is used as oxidizing agents under mild conditions.
Major Products Formed
The major products formed from these reactions include the leuco form of Vat Green 8 during reduction and the original dye during oxidation .
Scientific Research Applications
Vat Green 8 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics due to its excellent fastness properties.
Mechanism of Action
The mechanism of action of Vat Green 8 involves its interaction with various molecular targets and pathways. In lithium-ion batteries, the dye’s electroactive conjugated carbonyl groups facilitate the storage and transfer of lithium ions, enhancing the battery’s performance . The π–π interactions between the dye molecules and graphene sheets in composite materials further improve the electrode’s conductivity and stability .
Comparison with Similar Compounds
Vat Green 8 can be compared with other vat dyes such as Vat Brown BR and Vat Olive T. These dyes share similar electroactive properties and are used in similar applications, including as electrode materials in lithium-ion batteries . Vat Green 8 is unique due to its specific molecular structure, which provides distinct electrochemical properties and makes it particularly suitable for high-performance applications .
List of Similar Compounds
- Vat Brown BR
- Vat Olive T
- Vat Orange 11
Conclusion
Vat Green 8 is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure and electroactive properties make it an essential material for advanced technologies such as lithium-ion batteries. The compound’s ability to undergo various chemical reactions and its compatibility with different reagents further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),60,62(71),64,66,68-triacontaene-2,8,15,26,33,39,45,52,63,70-decone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H28N4O10/c75-61-25-9-1-5-13-29(25)65(79)45-37(61)21-17-33-41-42-34-18-22-38-46(66(80)30-14-6-2-10-26(30)62(38)76)54(34)72-58(42)50-49(57(41)71-53(33)45)69(83)51-52(70(50)84)60-44(36-20-24-40-48(56(36)74-60)68(82)32-16-8-4-12-28(32)64(40)78)43-35-19-23-39-47(55(35)73-59(43)51)67(81)31-15-7-3-11-27(31)63(39)77/h1-24,71-74H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCNMIAOAVIUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=C3C(=C4C5=C(C6=C(C=C5)C(=O)C5=CC=CC=C5C6=O)NC4=C2C1=O)C1=C(N3)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H28N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14999-97-4 |
Source
|
Record name | 6,8,25,27-Tetrahydrobisnaphth[2′,3′:6,7]indolo[2,3-c:2′,3′-c′]dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:5,4-a′]dicarbazole-5,7,9,14,19,24,26,28,33,38-decone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14999-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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